(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide
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Overview
Description
(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole moiety, a furan ring, and a prop-2-enamide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and furan intermediates, followed by their coupling through a prop-2-enamide linkage. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might find applications in the development of new materials or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide shares structural similarities with other benzothiazole and furan derivatives.
Benzothiazole derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
Furan derivatives: These compounds are often used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Properties
Molecular Formula |
C28H21ClN2O2S |
---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
(E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C28H21ClN2O2S/c1-17-7-9-19(15-22(17)29)25-13-11-21(33-25)12-14-27(32)30-24-16-20(10-8-18(24)2)28-31-23-5-3-4-6-26(23)34-28/h3-16H,1-2H3,(H,30,32)/b14-12+ |
InChI Key |
ASOLFUIQOSOQIQ-WYMLVPIESA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)/C=C/C4=CC=C(O4)C5=CC(=C(C=C5)C)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C=CC4=CC=C(O4)C5=CC(=C(C=C5)C)Cl |
Origin of Product |
United States |
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